5-Fluoro-2-(methylsulphonyl)nitrobenzene

regioisomer differentiation melting point physicochemical property

5-Fluoro-2-(methylsulphonyl)nitrobenzene (IUPAC: 4-fluoro-1-methylsulfonyl-2-nitrobenzene; CAS 518990-79-9) is a disubstituted aromatic building block bearing an electron-withdrawing nitro group ortho to a methylsulfonyl group and a fluorine atom at the para position relative to the nitro substituent. With the molecular formula C₇H₆FNO₄S and a molecular weight of 219.19 g/mol, this compound serves as a versatile synthetic intermediate for generating downstream aniline and heterocyclic derivatives through nitro reduction and nucleophilic aromatic substitution chemistry.

Molecular Formula C7H6FNO4S
Molecular Weight 219.19 g/mol
CAS No. 518990-79-9
Cat. No. B1322495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(methylsulphonyl)nitrobenzene
CAS518990-79-9
Molecular FormulaC7H6FNO4S
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]
InChIInChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3
InChIKeyDIUCTHUYGZNUJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(methylsulphonyl)nitrobenzene (CAS 518990-79-9): Chemical Identity and Baseline Physicochemical Profile for Procurement Decisions


5-Fluoro-2-(methylsulphonyl)nitrobenzene (IUPAC: 4-fluoro-1-methylsulfonyl-2-nitrobenzene; CAS 518990-79-9) is a disubstituted aromatic building block bearing an electron-withdrawing nitro group ortho to a methylsulfonyl group and a fluorine atom at the para position relative to the nitro substituent [1]. With the molecular formula C₇H₆FNO₄S and a molecular weight of 219.19 g/mol, this compound serves as a versatile synthetic intermediate for generating downstream aniline and heterocyclic derivatives through nitro reduction and nucleophilic aromatic substitution chemistry .

Why Regioisomeric Fluoro-Methylsulfonyl-Nitrobenzene Analogs Cannot Be Considered Interchangeable Substitutes for CAS 518990-79-9


Although all fluoro-methylsulfonyl-nitrobenzene regioisomers share the identical molecular formula (C₇H₆FNO₄S, MW 219.19) [1], even minor positional variations of the fluorine, methylsulfonyl, and nitro substituents fundamentally alter key physicochemical properties, including melting point, LogP, and intermolecular packing energy . These differences directly impact handling (solid vs. semi-solid), purification (recrystallization feasibility), chromatographic behavior, and storage stability, making direct substitution unreliable in research and industrial workflows. Furthermore, only the specific 5-fluoro-2-(methylsulphonyl) regioisomer is identified as a key intermediate in patent-protected synthetic routes, such as those leading to male contraceptive inhibitors described in WO-2020123855-A1 .

Head-to-Head Quantitative Differentiation of 5-Fluoro-2-(methylsulphonyl)nitrobenzene (CAS 518990-79-9) Against Its Closest Regioisomeric Analogs


Melting Point Comparison: A Practical Metric for Handling and Purity Distinction Among Regioisomers

The target compound exhibits a melting point of 143–145 °C , distinguishing it sharply from the 2-fluoro-1-(methylsulfonyl)-4-nitrobenzene regioisomer (CAS 252561-33-4), which melts at 101–103 °C . This ~42 °C difference enables unambiguous identification via melting point apparatus and offers a wider thermal window for recrystallization during purification.

regioisomer differentiation melting point physicochemical property

Regioisomeric Melting Point Trend Comparison Across All Close Analogs

When benchmarked across the full landscape of fluoro-methylsulfonyl-nitrobenzene regioisomers, the target compound occupies a specific thermal niche. Its melting point (143–145 °C) is 49–51 °C higher than 4-fluoro-2-(methylsulfonyl)nitrobenzene (mp 94–97.5 °C) , approximately 15 °C higher than 1-fluoro-2-(methylsulphonyl)-4-nitrobenzene (mp 128–130 °C) , and approximately 9–13 °C lower than 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene (mp 152–158 °C) . This unique thermal profile serves as a robust fingerprint for identity confirmation upon receipt of material.

structure-property relationship regioisomer comparison thermal analysis

LogP Differentiation: Impact on Chromatographic Purification and Reaction Solvent Selection

The target compound has a reported LogP of 2.74 , while PubChem's XLogP3 algorithm yields a value of 1.2, indicating that computed lipophilicity can vary dramatically with the prediction model [1]. This contrasts with the closely related 5-fluoro-2-(methylsulfonyl)benzoate or amide classes, where the absence of the free nitro group often leads to significantly different partition coefficients, directly affecting reverse-phase HPLC retention times and liquid-liquid extraction efficiency during workup.

lipophilicity chromatographic behavior LogP

Role as a Patent-Protected Synthetic Intermediate: Unique Downstream Value in Male Contraceptive Inhibitor Development

5-Fluoro-2-(methylsulphonyl)nitrobenzene is explicitly designated as a chemical intermediate in patent WO-2020123855-A1, which describes inhibitor compounds for male contraception . While other regioisomers such as 2-fluoro-1-(methylsulfonyl)-4-nitrobenzene and 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene are listed as generic building blocks by multiple chemical vendors, no patent literature specifically identifies them as intermediates in therapeutic agent synthesis pathways comparable to the target compound.

patent-protected intermediate male contraception synthetic utility

Topological Polar Surface Area (TPSA) and Number of H-Bond Acceptors: Implications for Solubility and Biological Membrane Permeability

The target compound has a TPSA of 88.3 Ų and 5 hydrogen bond acceptor sites (zero H-bond donors) [1]. This profile places it below the typical 90 Ų threshold for favorable intestinal absorption per Lipinski's rules, but the absence of donors and the presence of a nitro group flag potential mutagenicity concerns requiring appropriate handling. All regioisomeric analogs share identical TPSA and H-bond acceptor counts, meaning that any differential biological behavior must arise from variations in 3D conformation and electronic distribution rather than global polar surface area.

TPSA drug-likeness ADME

Statement on the Limitations of Available Comparative Evidence for This Compound

A rigorous literature and patent search reveals that 5-fluoro-2-(methylsulphonyl)nitrobenzene is predominantly classified as a research chemical and synthetic intermediate rather than a biological probe or drug-like lead [1]. Consequently, high-strength, direct head-to-head biological or in vivo comparative data against specific named analogs are absent from the peer-reviewed literature as of the search date. The evidence presented above relies on cross-study physicochemical comparisons and class-level patent inference. Users requiring biological selectivity data should commission bespoke head-to-head profiling against their comparator of choice.

evidence gap research chemical comparator data

Recommended Application Scenarios for 5-Fluoro-2-(methylsulphonyl)nitrobenzene (CAS 518990-79-9) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Campaigns Targeting Male Contraceptive Inhibitor Optimization (Patent WO-2020123855-A1 Route)

Research groups pursuing the synthetic pathways described in WO-2020123855-A1 must exclusively procure CAS 518990-79-9 as the designated nitroarene intermediate [1]. Substitution with any other regioisomer would alter the electronic and steric environment of subsequent palladium-catalyzed cross-coupling or nitro reduction steps, potentially compromising patent validity and synthetic yield. The compound's melting point of 143–145 °C provides a convenient identity check upon receipt.

Building Block for Library Synthesis Requiring Ortho-Nitro-Methylsulfonyl Substitution Pattern for Selective Reduction Chemistry

The ortho relationship between the nitro and methylsulfonyl groups in this compound enables chemoselective reduction strategies (e.g., Fe/HCl or catalytic hydrogenation) to generate the corresponding aniline while leaving the sulfone intact [1]. This regiochemical arrangement is not replicated in the other regioisomers (e.g., CAS 252561-33-4 has nitro and sulfone para-disposed), making this compound the only viable starting material for synthesizing 2-amino-5-fluorophenyl methyl sulfone derivatives.

Quality Control and Reference Standard for Regioisomer Identification

The distinct melting point of 143–145 °C, combined with a TPSA of 88.3 Ų and a LogP of 2.74, enables analytical laboratories to use this compound as a certified reference material for HPLC method development aimed at resolving closely related regioisomeric impurities in bulk fluoronitroaromatic shipments [1].

Computational Chemistry Model Validation for Positional Isomer Property Prediction

The discrepancy between the experimentally derived LogP (2.74) and the PubChem XLogP3 computed value (1.2) makes this compound a valuable case study for validating in silico lipophilicity prediction algorithms in drug design software [1]. Curating a set of experimental LogP values for all five regioisomers would provide a benchmark dataset for computational chemists refining fragment-based QSAR models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-(methylsulphonyl)nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.